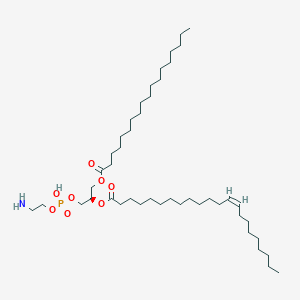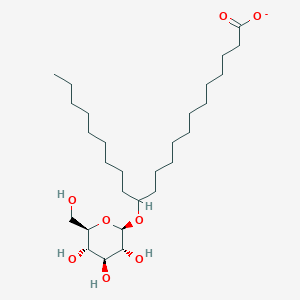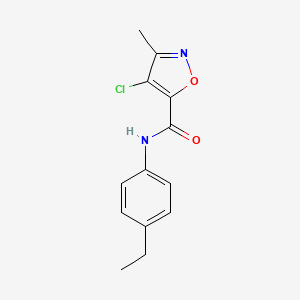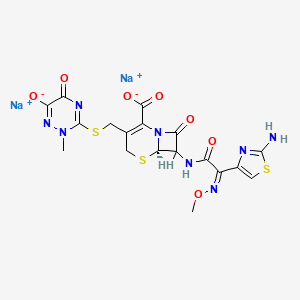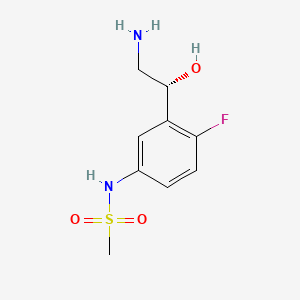
Garomefrine
Übersicht
Beschreibung
Garomefrine is a sulfonamide that is benzene substituted by (methylsulfonyl)amino, (1R)-2-amino-1-hydroxyethyl and fluoro groups at positions 1, 3 and 4, respectively. It is a selective agonist of alpha1A adrenoreceptor. It has a role as an alpha-adrenergic agonist. It is a sulfonamide, a secondary alcohol, a member of ethanolamines, a member of monofluorobenzenes and a primary amino compound. It is a conjugate base of a this compound(1+).
Wissenschaftliche Forschungsanwendungen
Genetic Algorithms in Drug Discovery
Genetic algorithms (GAs) offer a powerful strategy for identifying and optimizing active leads in drug discovery, avoiding the need for large libraries of compounds. This method involves iterative testing of smaller sample sets, with results used as inputs for GAs to rapidly identify better leads. An example of GA application is the identification of potent and selective stromelysin substrates from a combinatorial-based population of hexapeptides. Using GA, researchers synthesized less than 300 unique immobilized peptides in five generations to identify highly effective substrates (Singh et al., 1996).
Quantitative Chromatin Immunoprecipitation (ChIP) Studies
Chromatin immunoprecipitation (ChIP) is a valuable tool for studying hormone-activated nuclear receptors. An improved ChIP strategy combines droplet digital PCR for accurate quantification with an internal spike-in control for normalization. This method enhances the reliability of ChIP data and allows for more confident optimization of the protocol (Hunter et al., 2019).
Therapeutic Applications of Octreotide
The use of octreotide, particularly in conditions like acromegaly and gastroenteropancreatic endocrine tumors, demonstrates the therapeutic potential of certain compounds. Further evaluation is needed for its application in other conditions like diabetes mellitus and AIDS-related diarrhea. The discovery of somatostatin receptors in various human tumors opens new therapeutic possibilities (Ginsburg, 2011).
Cholesterol Metabolism in Cancer Research
Research into cholesterol metabolism has significant implications for cancer therapy. Studies focus on novel targets for cancer therapy, the development of new anticancer molecules, biomarkers, and probes for nuclear imaging. Understanding the role of cholesterol in oncology can lead to innovative therapeutic approaches (Silvente-Poirot & Poirot, 2012).
Medicinal Plant Research
Advancements in scientific methods for analyzing medicinal plants have significantly contributed to our understanding of herbal medicines. Techniques like TLC, GLC, HPLC, UV, IR, NMR, and MS have been instrumental in this field. These developments have enhanced our knowledge of the actions of various herbal medicines and opened new avenues for drug discovery (Phillipson, 2003).
Anti-Neuroendocrine Cancer Effects of Drug Combinations
A combination of drugs, including a diuretic, a Parkinson's disease medication, and a sedative-reversal drug, has shown promise in inhibiting the growth of aggressive prostate tumors in mice. This approach is based on targeting the unique metabolism of cancer cells and holds potential for treating various types of cancers (2006).
Eigenschaften
CAS-Nummer |
137431-02-8 |
|---|---|
Molekularformel |
C9H13FN2O3S |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
XYLJNMCMDOOJRW-VIFPVBQESA-N |
Isomerische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O |
SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |
Synonyme |
(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)
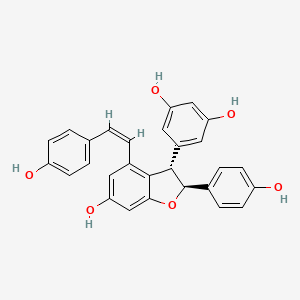
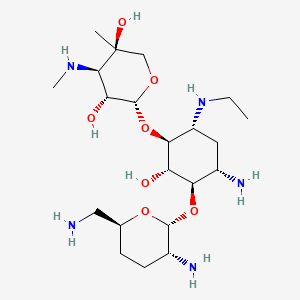
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)
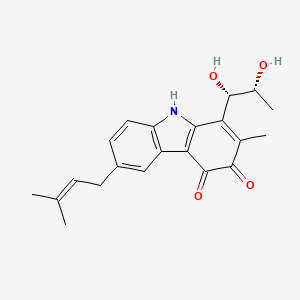
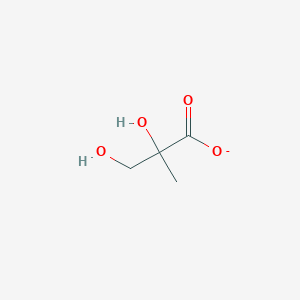
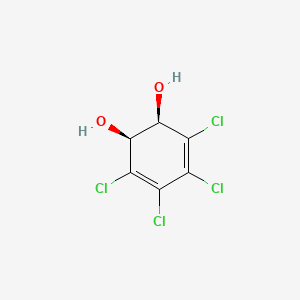
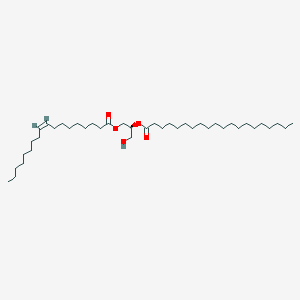
![TG(16:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1242772.png)

